molecular formula C8H4F2N2O2 B2699722 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol CAS No. 1341663-05-5

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol

Cat. No.: B2699722
CAS No.: 1341663-05-5
M. Wt: 198.129
InChI Key: HWDCTYHFYFHAOF-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-difluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide to yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to ring-opening or other structural changes.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl oxadiazoles .

Scientific Research Applications

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Difluorophenyl)-2-pyrimidinol: Another heterocyclic compound with similar structural features.

    1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine: Shares the difluorophenyl group but has a different heterocyclic core.

    2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Contains a difluorophenyl group and a pyridine ring.

Uniqueness

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol is unique due to its specific combination of the oxadiazole ring and the 2,4-difluorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-4-1-2-5(6(10)3-4)7-11-12-8(13)14-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDCTYHFYFHAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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